molecular formula C5H13N B033212 N-Ethylpropylamine CAS No. 20193-20-8

N-Ethylpropylamine

Cat. No. B033212
CAS RN: 20193-20-8
M. Wt: 87.16 g/mol
InChI Key: XCVNDBIXFPGMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-Ethylpropylamine and its derivatives involves several innovative methods that highlight the compound's versatility in organic chemistry. For instance, a novel approach for synthesizing 3,4-dihydropyrano[3,2-c]chromene derivatives in water uses a poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid as a recyclable catalyst, demonstrating mild reaction conditions and environmental friendliness (Wang et al., 2015). Additionally, N-Ethylpropylamine plays a role in the synthesis of furo[2,3-b]pyrrole derivatives via a multicomponent bicyclization reaction, showcasing its application in creating complex molecular structures (Man et al., 2017).

Molecular Structure Analysis

The molecular structure of N-Ethylpropylamine derivatives has been explored through various analytical techniques, providing insights into their conformational dynamics and electronic properties. For example, constrained ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds, which can serve as tetradentate ligands, have been synthesized and analyzed, revealing distinct rotation restrictions around the C(Ar)-N bonds due to their electronic structure (Hermon & Tshuva, 2008).

Chemical Reactions and Properties

N-Ethylpropylamine undergoes various chemical reactions, highlighting its reactivity and functional versatility. Its involvement in the cytochrome P-450-dependent formation of ethylene from N-nitrosoethylamines indicates its potential in biochemical processes and the metabolism of carcinogenic compounds (Ding & Coon, 1988). Furthermore, the compound's role in the synthesis of highly substituted 2,3-dihydroisoxazoles through an Et(3)N-catalyzed tandem reaction with hydroxylamines showcases its applicability in creating multifunctionalized molecular structures (Yu et al., 2010).

Scientific Research Applications

Synthesis of Specific Compounds

  • Field : Organic Chemistry
  • Application : N-Ethylpropylamine is used in the synthesis of (1-ethyl-propyl)-[3-(4-methoxy-2-methylphenyl)-2-methyl-6,7-dihydro-5H-1,4,8a-triaza-s-indacen-8-yl]-amine .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of this synthesis were not provided in the source .

Internal Standard in Gas Chromatography-Mass Spectrometry

  • Field : Analytical Chemistry
  • Application : N-Ethylpropylamine is used as an internal standard in the screening of aziridine and 2-chloroethylamine in active pharmaceutical ingredients by gas chromatography-mass spectrometry .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of this application were not provided in the source .
  • N-Ethylpropylamine is used in the synthesis of various organic compounds .
  • It can be used as an internal standard in gas chromatography-mass spectrometry .
  • It has a molecular weight of 87.1634 and its chemical structure can be viewed using Java or Javascript .
  • The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like N-Ethylpropylamine .
  • N-Ethylpropylamine is used in the synthesis of various organic compounds .
  • It can be used as an internal standard in gas chromatography-mass spectrometry .
  • It has a molecular weight of 87.1634 and its chemical structure can be viewed using Java or Javascript .
  • The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like N-Ethylpropylamine .

Safety And Hazards

N-Ethylpropylamine is a highly flammable liquid and vapor . It can cause severe skin burns and eye damage . It is also harmful if swallowed and toxic in contact with skin or if inhaled . It may cause respiratory irritation and is harmful to aquatic life .

properties

IUPAC Name

N-ethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-3-5-6-4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVNDBIXFPGMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066565
Record name 1-Propanamine, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylpropylamine

CAS RN

20193-20-8
Record name Ethylpropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20193-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020193208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, N-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanamine, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethylpropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethylpropylamine
Reactant of Route 2
Reactant of Route 2
N-Ethylpropylamine
Reactant of Route 3
Reactant of Route 3
N-Ethylpropylamine
Reactant of Route 4
N-Ethylpropylamine
Reactant of Route 5
N-Ethylpropylamine
Reactant of Route 6
Reactant of Route 6
N-Ethylpropylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.